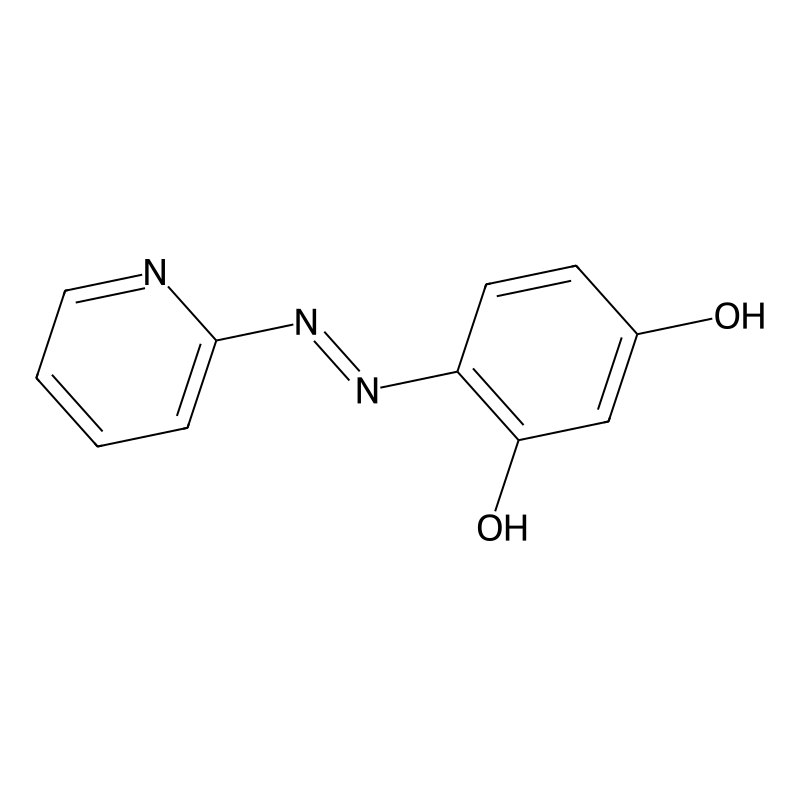

4-(2-Pyridylazo)resorcinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(2-Pyridylazo)resorcinol, commonly referred to as PAR, is a chemical compound with the formula C₁₁H₉N₃O₂. It is a member of the pyridylazo class of compounds and is notable for its ability to form chelates with various metal ions. The compound features a pyridine ring, an azo group, and a resorcinol moiety, which contribute to its unique chemical properties. PAR is primarily utilized as a metallochromic indicator in analytical chemistry due to its ability to exhibit color changes upon complexation with metal ions.

Metallochromic Indicator and Complexometric Titrations

4-(2-Pyridylazo)resorcinol, also known as PAR or PARS, is a vital reagent in analytical chemistry and scientific research applications []. It functions as a metallochromic indicator, forming intensely colored complexes with various metal ions []. This property makes PAR highly valuable in complexometric titrations, a technique for quantifying metal ions in solution. During a complexometric titration, PAR is added to the solution containing the metal ion of interest. As the titrant (a solution containing a complexing agent) is gradually added, it binds to the metal ion, forming a stable complex. The colored PAR-metal complex dissociates as the titrant consumes all the free metal ions. The endpoint of the titration is marked by a distinct color change in the solution, signifying the complete complexation of the metal ion [].

Spectrophotometric Determination of Transition Metals

PAR's ability to form colored complexes with metal ions also makes it a powerful tool in spectrophotometric determinations []. In this application, PAR reacts with the metal ion of interest to form a colored complex in solution. The intensity of the absorbed light at a specific wavelength is then measured using a spectrophotometer. The absorbance is directly proportional to the concentration of the metal-PAR complex, allowing researchers to quantify the amount of metal ion present in the sample []. PAR exhibits high sensitivity for various transition metals, including copper, nickel, cobalt, and iron [].

Key Reactions- Complexation with Metal Ions: PAR forms stable complexes with metal ions like Cu²⁺, Zn²⁺, and others. The stability constants for these complexes vary significantly; for example, the stability constant for the copper(II)-PAR complex has been reported as approximately at 25°C .

- Acid-Base Reactions: PAR exhibits distinct acid dissociation constants, which influence its behavior in solution. The first dissociation constant is around (pKa ≈ 5.83), indicating its weak acidic nature .

PAR has demonstrated significant biological activity, particularly in studies involving metal ion release from biological systems. For example, it has been used to monitor zinc release from Escherichia coli enzymes, showcasing its utility in biochemical assays . The compound's ability to form stable complexes with metal ions makes it a valuable tool in studying metalloproteins and enzyme dynamics.

The synthesis of 4-(2-Pyridylazo)resorcinol typically involves the azo coupling reaction between resorcinol and 2-pyridine diazonium salts. This method allows for the selective formation of the azo compound while controlling reaction conditions such as temperature and pH to optimize yield.

General Steps:- Preparation of Diazotized Compound: A solution of 2-aminopyridine is diazotized using nitrous acid.

- Coupling Reaction: The diazonium salt is then reacted with resorcinol under controlled conditions to yield 4-(2-Pyridylazo)resorcinol.

- Purification: The product is purified through recrystallization or chromatography techniques.

4-(2-Pyridylazo)resorcinol has several applications across various fields:

- Analytical Chemistry: It serves as a metallochromic indicator for detecting trace levels of metals in samples.

- Biochemistry: Used in studies involving enzyme activity and metal ion interactions.

- Environmental Monitoring: Employed in assessing metal contamination in environmental samples.

Studies on the interactions of PAR with metal ions reveal that it can form multiple types of complexes depending on the metal ion involved and the environmental conditions (e.g., pH). For instance, it forms 1:1 complexes with Cu²⁺ and Zn²⁺ while exhibiting different stoichiometries with other metals like iron . These interactions are crucial for understanding how PAR can be utilized in various analytical applications.

Several compounds share structural or functional similarities with 4-(2-Pyridylazo)resorcinol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Key Features | Unique Aspects |

|---|---|---|---|

| 2-(2-Pyridylazo)-5-nitrophenol | Azo group present | Used as a colorimetric reagent | Higher sensitivity towards certain metal ions |

| 4-(2-Pyridylazo)-phenol | Similar azo structure | Forms stable chelates with transition metals | Different solubility characteristics |

| 4-Amino-3-hydroxy-1-naphthalenesulfonic acid | Similar functional groups | Utilized in dye applications | Different reactivity profiles compared to PAR |

4-(2-Pyridylazo)resorcinol stands out due to its specific chelation properties and its role as a metallochromic indicator, making it particularly valuable in both analytical and biological contexts.